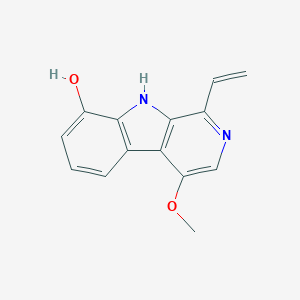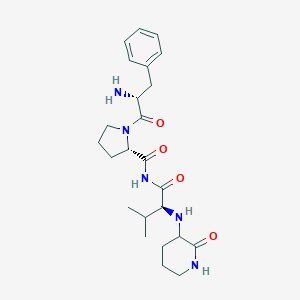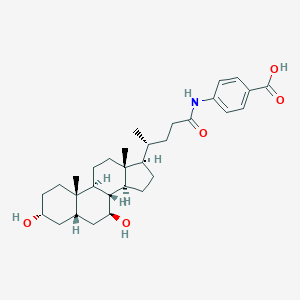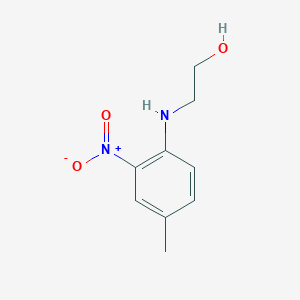
3,6-ジヒドロキシフラボン
概要
説明
3,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is found in various plants and has been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
作用機序
3,6-ジヒドロキシフラボンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。
抗がん作用: JNK経路を阻害し、がん細胞の細胞増殖を抑制し、アポトーシスを増加させます.
抗炎症作用: 3,6-ジヒドロキシフラボンはNLRP3インフラマソームを阻害し、炎症性サイトカインと活性酸素種の産生を減少させます.
6. 類似の化合物との比較
3,6-ジヒドロキシフラボンは、次のような他の類似のフラボノイド化合物と比較することができます。
7,8-ジヒドロキシフラボン: 神経保護効果と脳由来神経栄養因子(BDNF)を模倣する能力で知られています。
3,2'-ジヒドロキシフラボン: 黄色ブドウ球菌に対する抗バイオフィルム作用と抗毒性作用を示します.
6-メトキシ-7,8-ジヒドロキシフラボン: 強力な抗酸化作用を示します.
独自性: 3,6-ジヒドロキシフラボンを際立たせているのは、その強力な抗がん作用と抗炎症作用であり、がんや炎症性疾患の治療における有望な候補となっています .
生化学分析
Biochemical Properties
3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .
Cellular Effects
3,6-Dihydroxyflavone has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .
Molecular Mechanism
The molecular mechanisms of 3,6-Dihydroxyflavone involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .
Temporal Effects in Laboratory Settings
The effects of 3,6-Dihydroxyflavone have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .
Metabolic Pathways
Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .
Transport and Distribution
3,6-Dihydroxyflavone has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .
Subcellular Localization
Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that 3,6-Dihydroxyflavone may also be found in these locations.
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dihydroxyflavone can be synthesized through several chemical routes. One common method involves the demethylation of 6-methoxyflavone using microbial transformation. The reaction is carried out with a culture of the Aspergillus niger SBJ strain in an aqueous medium under constant stirring at a temperature range of 288-308 K .
Industrial Production Methods: Industrial production of 3,6-Dihydroxyflavone typically involves the use of chemical synthesis methods. The process includes the use of hydrated auric chloride solution reduced with 3,6-Dihydroxyflavone as a bioreducing agent to produce stabilized gold nanoparticles .
化学反応の分析
反応の種類: 3,6-ジヒドロキシフラボンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 酸化剤の存在下で、3,6-ジヒドロキシフラボンはキノンを形成できます。
還元: 還元剤は、3,6-ジヒドロキシフラボンを対応するジヒドロ誘導体に変換できます。
置換: 3,6-ジヒドロキシフラボン中のヒドロキシル基は、求核置換反応に関与して、さまざまな誘導体を形成できます。
主な生成物: これらの反応から生成される主な生成物には、キノン、ジヒドロ誘導体、および置換フラボンが含まれます .
4. 科学的研究への応用
化学: 他のフラボノイド化合物の合成のための前駆体として、および金属ナノ粒子の生産における還元剤として使用されます.
生物学: 3,6-ジヒドロキシフラボンは、有意な抗酸化作用と抗炎症作用を示し、細胞プロセスとシグナル伝達経路を研究するための貴重な化合物となります.
類似化合物との比較
3,6-Dihydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
3,2’-Dihydroxyflavone: Exhibits antibiofilm and antivirulence activities against Staphylococcus aureus.
6-Methoxy-7,8-Dihydroxyflavone: Demonstrates strong antioxidant activity.
Uniqueness: What sets 3,6-Dihydroxyflavone apart is its potent anticancer and anti-inflammatory properties, making it a promising candidate for therapeutic applications in cancer and inflammatory diseases .
特性
IUPAC Name |
3,6-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOLFKZCUCROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350940 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-41-1 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


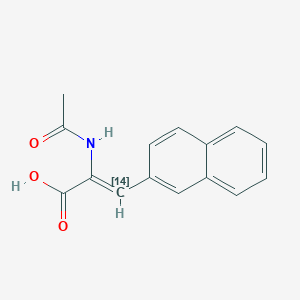

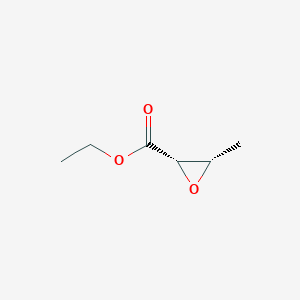
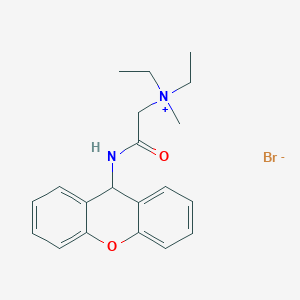

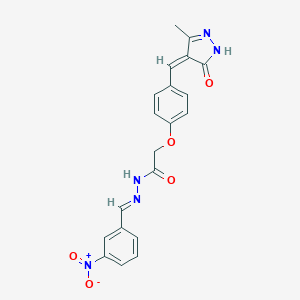
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
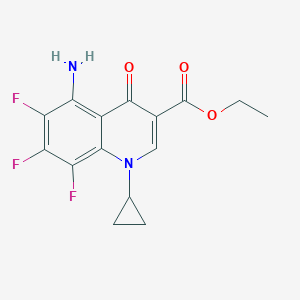
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
